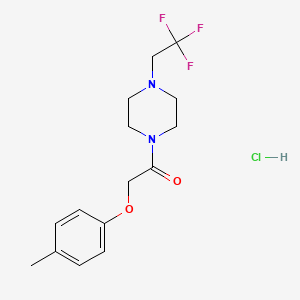

![molecular formula C11H7F3N4O3S B2607494 4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide CAS No. 881444-47-9](/img/structure/B2607494.png)

4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

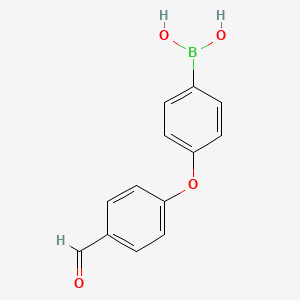

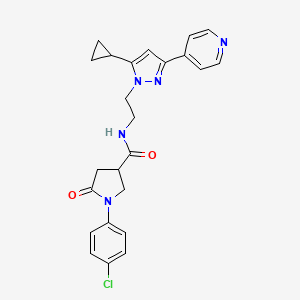

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a nitro group (NO2), and a trifluoromethyl group (CF3). The exact 3D structure would need to be determined experimentally or through computational chemistry .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The nitro group can participate in reduction reactions, the carboxamide group can undergo hydrolysis, and the trifluoromethyl group is generally quite stable but can be involved in certain substitution reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activity

Anticancer and Antimicrobial Agents : A study reported the synthesis and evaluation of novel thiadiazole derivatives, including those with thiazole moieties, showing potent anticancer activities against various cancer cell lines. These compounds were synthesized using a facile method and were evaluated for their anticancer potency, with some showing significant activity (Gomha et al., 2017) (Gomha et al., 2017). Additionally, thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating promising results against a range of microorganisms (Farghaly et al., 2011) (Farghaly et al., 2011).

Synthesis Methods and Chemical Properties

Synthetic Routes and Chemical Reactions : Research on the synthetic routes and reactions involving thiadiazole derivatives has led to the discovery of various compounds with potential applications in drug development and material science. Studies have focused on the efficient synthesis of thiadiazole derivatives using different starting materials and reaction conditions, offering insights into their chemical properties and potential uses (Yoshimura et al., 2014) (Yoshimura et al., 2014).

Sensor Applications

Chemosensors : Thiadiazole derivatives have been explored for their use as chemosensors, particularly for the detection of metal ions. A phenyl thiadiazole-based Schiff base chemosensor was developed for the selective and sensitive detection of Al3+ ions, demonstrating quick responses and excellent selectivity (Manna et al., 2020) (Manna et al., 2020).

Corrosion Inhibition

Corrosion Inhibition : Thiadiazole compounds have also been investigated for their potential as corrosion inhibitors. Studies on 1,3,4-thiadiazole derivatives have shown that they can effectively inhibit the corrosion of metals in acidic environments, providing insights into their application in protecting materials against corrosion (Bentiss et al., 2007) (Bentiss et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further developed as a pharmaceutical compound. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other areas of chemistry .

Propiedades

IUPAC Name |

4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4O3S/c1-5-9(22-17-16-5)10(19)15-8-3-2-6(18(20)21)4-7(8)11(12,13)14/h2-4H,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVYIORVOSILGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2607412.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2607415.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2607420.png)

![N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607426.png)

![3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2607427.png)